N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyrazole core linked to a substituted benzylidene moiety. The compound features a 5-bromo-2-hydroxyphenyl group at the hydrazone position and a 4-ethylphenyl substituent on the pyrazole ring.
Properties
Molecular Formula |
C19H17BrN4O2 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17BrN4O2/c1-2-12-3-5-13(6-4-12)16-10-17(23-22-16)19(26)24-21-11-14-9-15(20)7-8-18(14)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ |
InChI Key |
GRNVOGHNIDPZMA-SRZZPIQSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substitutions on the pyrazole ring and the benzylidene moiety. Key comparisons include:
Table 1: Structural Variations and Implications
Pharmacological Activity Comparison
Anticancer Potential
- In contrast, analogs like 3-(4-chlorophenyl)-...carbohydrazide () may exhibit stronger electron-withdrawing effects, enhancing reactivity but risking toxicity .
- A structurally related compound, (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-...carbohydrazide , demonstrated potent apoptosis induction in A549 lung cancer cells due to the bulky tert-butyl group enhancing target engagement .
Antimicrobial and Anti-inflammatory Effects
- Derivatives with polar substituents (e.g., pyridine in ) show improved solubility, which is critical for bioavailability but may reduce affinity for hydrophobic targets .
- Compounds with methoxy or hydroxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity, correlating with anti-inflammatory activity in preclinical models .
Melting Points and Stability
- Substituents significantly impact crystallinity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
